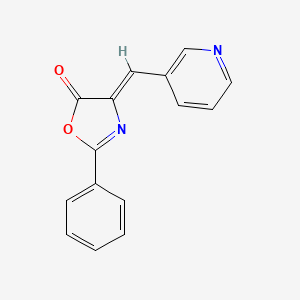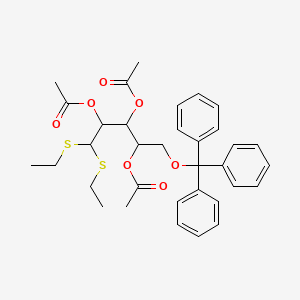
5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is derived from D-arabinose, a naturally occurring sugar, and is modified with triphenylmethyl and diethyl mercaptal groups, which impart distinct chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal typically involves multiple steps. The initial step often includes the protection of the hydroxyl groups of D-arabinose to prevent unwanted reactions. This is followed by the introduction of the triphenylmethyl group at the 5-O position. The final step involves the formation of the diethyl mercaptal group through a reaction with diethyl dithioacetal.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The triphenylmethyl and diethyl mercaptal groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler alcohols or thiols.
Aplicaciones Científicas De Investigación
5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in targeted therapies.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal involves its interaction with specific molecular targets. The triphenylmethyl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity. The diethyl mercaptal group can interact with thiol-containing enzymes and proteins, potentially modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5-O-Methyl-D-arabinose: Similar in structure but lacks the triphenylmethyl and diethyl mercaptal groups.
5-O-Methyl-D-xylose: Another sugar derivative with similar properties but different functional groups.
5-O-Methyl-D-lyxose: Shares structural similarities but differs in the arrangement of hydroxyl groups.
Uniqueness
5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal is unique due to the presence of both triphenylmethyl and diethyl mercaptal groups. These groups confer distinct chemical properties, such as increased stability and specific reactivity, making the compound valuable for various applications in research and industry.
Propiedades
Número CAS |
5329-46-4 |
|---|---|
Fórmula molecular |
C34H40O7S2 |
Peso molecular |
624.8 g/mol |
Nombre IUPAC |
[3,4-diacetyloxy-5,5-bis(ethylsulfanyl)-1-trityloxypentan-2-yl] acetate |
InChI |
InChI=1S/C34H40O7S2/c1-6-42-33(43-7-2)32(41-26(5)37)31(40-25(4)36)30(39-24(3)35)23-38-34(27-17-11-8-12-18-27,28-19-13-9-14-20-28)29-21-15-10-16-22-29/h8-22,30-33H,6-7,23H2,1-5H3 |
Clave InChI |
DDIQKROXRACMSF-UHFFFAOYSA-N |
SMILES canónico |
CCSC(C(C(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


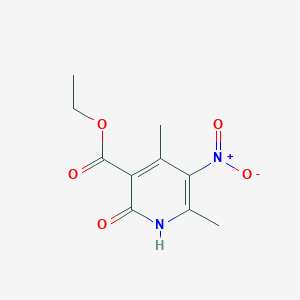
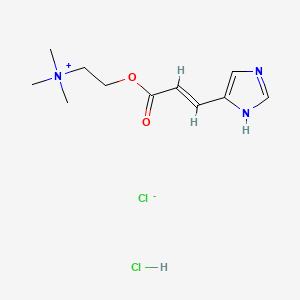
![3-[6-(Dimethylamino)hexylamino]propanenitrile](/img/structure/B14735453.png)

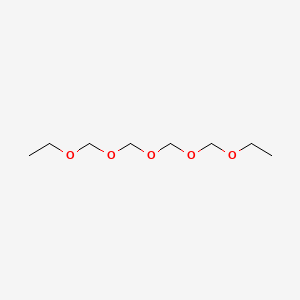
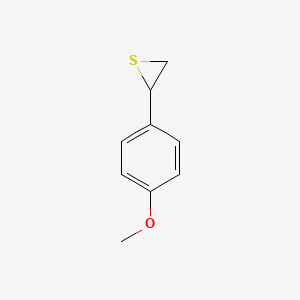
![(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone](/img/structure/B14735487.png)

![N-[(3beta,4beta,5alpha)-20-(Dimethylamino)-4-hydroxypregnan-3-yl]benzamide](/img/structure/B14735518.png)

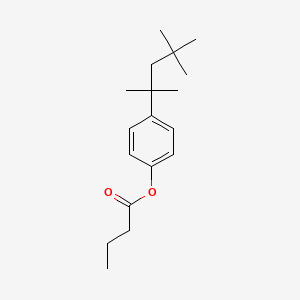
![Methyl 2-[(cyclohexyl-(cyclopropanecarbonyl)amino)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B14735534.png)
